benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a molecular formula of C30H28N2O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and butoxy-methoxyphenyl derivatives with pyrimido[2,1-b][1,3]thiazine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- BENZYL 6-(4-ETHOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- BENZYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- METHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE .
Uniqueness
The uniqueness of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific structural features and the resulting biological activities. The presence of the butoxy and methoxy groups, along with the pyrimido[2,1-b][1,3]thiazine core, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N2O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C27H30N2O5S/c1-4-5-14-33-21-12-11-20(16-22(21)32-3)25-24(26(31)34-17-19-9-7-6-8-10-19)18(2)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3 |
InChI Key |
PFDQXNQMGSXOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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